Cyclotetrakis(1,4-butylene Terephthalate)
Description
Contextualization within Macrocyclic Polyester (B1180765) Chemistry and Poly(butylene Terephthalate) Systems
Poly(butylene terephthalate) (PBT) is a high-performance engineering resin valued for its mechanical strength, heat resistance, and solvent resistance, making it suitable for parts in the automotive, electrical, and industrial sectors. wikipedia.orggoogle.com During the polycondensation process used to manufacture PBT, a certain amount of cyclic oligomers are inevitably formed. nih.govresearchgate.net These oligomers are macrocyclic polyesters, rings of repeating monomer units, that exist in equilibrium with the linear polymer chains.
Cyclic oligomers, such as Cyclotetrakis(1,4-butylene terephthalate), can constitute a significant fraction of the polymer matrix, with studies showing they can make up approximately 90% of extractable oligomers from PBT. nih.govresearchgate.net While initially viewed as byproducts, these macrocyclic polyester oligomers (MPOs) are now recognized for their unique properties that make them attractive as matrix-forming resins for engineering thermoplastic composites. google.com The tetramer is part of a series of cyclic oligomers, including dimers, trimers, and pentamers, that have been isolated and characterized from PBT materials. synchemia.comnih.gov
The formation of these cyclic species can also be achieved intentionally through the thermal degradation or cyclodepolymerization of linear PBT. google.comresearchgate.netresearchgate.net This process involves heating the polymer, which shifts the ring-chain equilibrium to favor the formation of low-molecular-weight cyclic compounds. researchgate.net This method allows for the recovery and utilization of these cyclic oligomers as valuable precursors for new polymerization processes. google.comresearchgate.net
Historical Overview of Research on Cyclic Oligomers of Poly(butylene Terephthalate)
The study of cyclic oligomers in PBT systems began with their identification as components in commercial-grade polymers. nih.govresearchgate.net As PBT gained importance as a food contact material (FCM), research intensified to understand the nature and migration potential of these oligomers. nih.govnih.gov Initial investigations focused on extracting, identifying, and quantifying the various cyclic species present in PBT pellets and manufactured goods. nih.govresearchgate.net These studies revealed a mixture of cyclic oligomers, with the dimer and trimer often being the most abundant. researchgate.net
A significant milestone in this field was the development of methods to isolate and purify individual cyclic oligomers, from the dimer up to the pentamer. nih.gov This allowed for detailed structural elucidation and characterization using techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net In Europe, a specific mixture of PBT cyclic oligomers (dimer, trimer, tetramer, and pentamer) is permitted as an additive in certain food contact plastics, which spurred further research into their properties and safety. nih.gov
More recently, the research focus has shifted from treating these cyclic oligomers as mere contaminants or additives to exploring their potential as monomers for ring-opening polymerization (ROP). researchgate.netresearchgate.net Scientists recognized that these low-viscosity macrocycles could be polymerized to produce high-molecular-weight PBT under conditions that offer distinct advantages over traditional polycondensation. researchgate.net This has led to extensive research on the synthesis of cyclic oligomers via depolymerization and the subsequent study of their polymerization behavior. google.comuni-hamburg.de
Significance and Emerging Research Directions for Cyclotetrakis(1,4-butylene Terephthalate)
The primary significance of Cyclotetrakis(1,4-butylene terephthalate) and related cyclic oligomers lies in their role as precursors for entropically-driven ring-opening polymerization (ROP). researchgate.net This polymerization method offers several key advantages over conventional melt polycondensation:
Low Melt Viscosity : Prior to polymerization, the cyclic oligomers have a very low, water-like melt viscosity. researchgate.net This allows for excellent impregnation of fibrous reinforcements (like glass or carbon fibers), a significant challenge for highly viscous thermoplastic resins. researchgate.netresearchgate.net This property enables the use of manufacturing techniques typically reserved for thermosets, such as resin transfer molding (RTM). researchgate.net
Favorable Reaction Conditions : The polymerization can be conducted at relatively low temperatures and at standard atmospheric pressure, without the production of small molecule byproducts like water or methanol, which need to be removed in traditional polycondensation. researchgate.netresearchgate.net
Emerging research is focused on optimizing the ROP process. One key area is the development of new and more efficient catalysts, particularly organocatalysts. sci-hub.se Catalysts like 1,3,5-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown high efficiency in achieving rapid polymerization and good control over the molecular weight of the resulting PBT. sci-hub.se This opens possibilities for synthesizing well-defined PBT-based block copolymers. sci-hub.se
Another promising research direction is the exploration of novel applications for materials derived from these cyclic oligomers. The resulting polymerized PBT can be used as a matrix for a variety of nano- and microcomposites, where the addition of fillers like carbon nanotubes can significantly enhance mechanical properties. researchgate.net Furthermore, Cyclotetrakis(1,4-butylene terephthalate) has been identified as an innovative biocompatible polyester with potential for medical applications, including drug delivery and tissue engineering, although extensive research is still required to realize its full therapeutic potential.
Properties
IUPAC Name |
3,8,15,20,27,32,39,44-octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-1(49),10,12,22,24,34(52),35,37(51),46(50),47,53,55-dodecaene-2,9,14,21,26,33,38,45-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O16/c49-41-33-9-11-35(12-10-33)43(51)59-27-3-4-29-61-45(53)37-17-19-39(20-18-37)47(55)63-31-7-8-32-64-48(56)40-23-21-38(22-24-40)46(54)62-30-6-5-28-60-44(52)36-15-13-34(14-16-36)42(50)58-26-2-1-25-57-41/h9-24H,1-8,25-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSLWVAJMAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Formation Mechanisms of Cyclotetrakis 1,4 Butylene Terephthalate
Direct Oligomerization Approaches for Cyclotetrakis(1,4-butylene Terephthalate)
Direct oligomerization represents a primary strategy for synthesizing cyclic esters like Cyclotetrakis(1,4-butylene terephthalate). This bottom-up approach involves the controlled reaction of monomeric or short-chain precursors to form the desired cyclic structure.
Cyclocondensation and Transesterification Routes
Cyclocondensation is a fundamental method for forming cyclic esters. This process typically involves the reaction between a diol and a diacid derivative, often a diacid chloride, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, cyclic oligomers of butylene terephthalate (B1205515) have been synthesized through the cyclocondensation of dicarboxylic acid dichlorides with diols. researchgate.net A common example involves the reaction of terephthaloyl chloride with 1,4-butanediol (B3395766). upc.educhempedia.info The high reactivity of the acid chloride drives the esterification reaction forward.
Transesterification is another key route, particularly in processes starting from an existing ester, like dimethyl terephthalate (DMT). upc.edumdpi.com In this approach, the methyl esters of terephthalic acid react with 1,4-butanediol at elevated temperatures, releasing methanol. google.com While this method is a cornerstone for producing linear poly(butylene terephthalate) (PBT), the reaction mixture invariably contains a fraction of cyclic oligomers, including the tetramer. nih.gov The formation of these cyclics is a result of an equilibrium between the linear polymer and cyclic species, which can be influenced by reaction conditions. researchgate.net Studies on mixtures of polyesters like poly(ethylene terephthalate) and PBT have shown that transesterification reactions lead to the formation of copolyesters, demonstrating the dynamic nature of the ester linkages. capes.gov.br
Role of Catalysts and Reaction Conditions in Selective Synthesis
The selective synthesis of a specific cyclic oligomer such as the tetramer is highly dependent on the choice of catalysts and the precise control of reaction conditions.
Catalysts: A variety of catalysts are employed to facilitate both cyclocondensation and transesterification reactions.
Titanium Compounds: Titanium-based catalysts, such as titanium tetrabutoxide (Ti(OBu)₄) and tetrakis-(2-ethylhexyl) titanate, are widely used in polyester (B1180765) synthesis and the polymerization of cyclic oligomers. researchgate.netscispace.com They are effective in promoting the high molecular weights necessary for linear polymers but also play a role in the equilibrium that produces cyclic species. researchgate.net Mixed catalyst systems, for example combining titanium with hafnium or lanthanide acetylacetonates, have been explored to increase catalytic activity and potentially influence the product distribution. researchgate.net
Tin Compounds: Organotin compounds, including butyltin chloride dihydroxide and stannoxane, are also effective catalysts for the ring-opening polymerization of cyclic butylene terephthalate (CBT) oligomers and, by extension, are relevant to the cyclization reactions from which they are formed. google.comscispace.com
Metathesis Catalysts: For more targeted synthetic routes, ring-closing metathesis (RCM) has been utilized. researchgate.net Catalysts like Grubbs' second-generation catalyst, sometimes used with a co-catalyst like titanium isopropoxide, can be employed to form specific macrocyclic structures from linear precursors containing terminal double bonds. researchgate.net
Other Metal Catalysts: Various other metal compounds, including those based on bismuth, zinc, yttrium, and lanthanum, have been investigated for polycondensation reactions, with each showing different activities and abilities to produce clean end-groups, which can influence cyclization. researchgate.net
Reaction Conditions: The synthesis methodology and reaction parameters significantly influence the distribution of cyclic ring sizes. researchgate.net
Concentration: High-dilution conditions are crucial for favoring intramolecular cyclization to form cyclic oligomers over intermolecular reactions that lead to linear polymers.
Temperature: The reaction temperature affects both the reaction kinetics and the thermodynamic equilibrium between linear and cyclic species. Polycondensation reactions are typically carried out at high temperatures, often ranging from 180°C to 255°C. upc.edugoogle.comepo.org
Pressure: The polycondensation stage is often performed under vacuum to remove volatile byproducts like water or methanol, driving the reaction toward higher molecular weight polymers, but also influencing the formation of cyclic oligomers. upc.edugoogle.com
Table 1: Catalysts in the Synthesis of Butylene Terephthalate Cyclic Oligomers
| Catalyst Type | Specific Examples | Role/Application | Reference(s) |
|---|---|---|---|
| Titanium-Based | Titanium tetrabutoxide (Ti(OBu)₄), Tetrakis-(2-ethylhexyl) titanate | Polycondensation, Ring-opening polymerization | researchgate.netscispace.com |
| Tin-Based | Butyltin chloride dihydroxide, Stannoxane, Butyl stannoic acid | Polycondensation, Ring-opening polymerization | google.comscispace.com |
| Metathesis | Grubbs' second-generation catalyst | Ring-closing metathesis for targeted synthesis | researchgate.net |
| Mixed Metal | Titanium/Hafnium systems, Titanium/Lanthanide systems | Enhanced catalytic activity in polycondensation | researchgate.net |
| Other Metals | Bismuth(III) acetate, Zinc oxide, Lanthanum oxide | Polycondensation | researchgate.net |
Cyclo-depolymerization Strategies from Linear Poly(butylene Terephthalate)
An alternative to direct synthesis is the cyclo-depolymerization of high-molecular-weight linear PBT. This top-down approach involves breaking down the polymer chain to yield a mixture of cyclic oligomers. researchgate.net This chemical recycling method is gaining attention as a pathway toward a circular economy for polyesters. rsc.org
The process is typically conducted at high temperatures in the presence of a transesterification catalyst. The catalyst facilitates intramolecular "backbiting" reactions, where an ester linkage within the polymer chain is attacked by a hydroxyl end-group or another ester group, leading to the scission of the chain and the formation of a stable cyclic oligomer. researchgate.net The distribution of the resulting cyclic oligomers (dimer, trimer, tetramer, etc.) depends on the reaction conditions, including temperature, pressure, and catalyst type. researchgate.net This method leverages the inherent equilibrium between the linear polymer and its corresponding cyclic species. researchgate.net To drive the reaction toward the cyclic products, the oligomers can be continuously removed from the reaction mixture, for instance, by distillation under vacuum. rsc.org Recent advancements include the use of highly active catalysts that can enable ring-closing depolymerization under milder conditions. rsc.org
Green Chemistry Principles in Cyclotetrakis(1,4-butylene Terephthalate) Synthesis
Applying green chemistry principles to the synthesis of Cyclotetrakis(1,4-butylene terephthalate) focuses on improving sustainability by using renewable feedstocks, employing less hazardous catalysts, and developing energy-efficient processes.
Renewable Feedstocks: A significant step towards greener synthesis is the use of bio-based monomers. 1,4-butanediol (BDO), a key building block, can be produced via fermentation from renewable resources, offering a sustainable alternative to petroleum-derived BDO. mdpi.comgoogle.com Similarly, there is growing research into replacing petroleum-based terephthalic acid with bio-based alternatives like furan-2,5-dicarboxylic acid (FDCA) in polyesters, which could be applied to cyclic compounds. rsc.org
Benign Catalysts and Solvents: The move away from heavy metal catalysts (like antimony) toward more environmentally benign options is a core green chemistry goal. google.com This includes the development of organocatalysts, which can promote depolymerization and synthesis without the toxicity concerns associated with metal residues. acs.org Furthermore, using greener solvents or solvent-free (bulk polymerization) conditions reduces the environmental impact of the process. rsc.org
Enzymatic Processes: Biocatalysis represents a frontier in green synthesis and recycling. Specific enzymes, such as cutinases and lipases, have shown the ability to depolymerize polyesters like PET and PBAT under mild conditions. rsc.orgrsc.org This enzymatic depolymerization can be highly selective and operates at lower temperatures, reducing energy consumption and avoiding harsh chemical reagents. wikipedia.org While primarily studied for linear polymer recycling, this approach could be adapted for the controlled production of cyclic oligomers.
Purification and Isolation Techniques for High-Purity Cyclotetrakis(1,4-butylene Terephthalate)
Obtaining high-purity Cyclotetrakis(1,4-butylene terephthalate) from either direct synthesis or depolymerization mixtures is critical for its use as an analytical standard and for studying its specific properties. nih.gov The raw product is typically a mixture of cyclic oligomers of different sizes (dimers, trimers, tetramers, pentamers, etc.). nih.govnih.gov
The most effective and widely reported method for isolating individual PBT cyclic oligomers is preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This technique uses a chromatography column, often a C18 stationary phase, to separate the different-sized rings based on their interaction with the column material. An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, is commonly used to elute the compounds, which are then collected in separate fractions using an automated fraction collector. nih.gov
Following isolation, the purity of the Cyclotetrakis(1,4-butylene terephthalate) fraction is assessed using various analytical techniques. A quantitative Nuclear Magnetic Resonance (¹H qNMR) method has been successfully used to determine the purity of isolated oligomers, with reported purities for the tetramer reaching 96.1%. nih.govnih.gov
Comprehensive characterization of the purified compound is performed to confirm its identity and structure. This involves a suite of analytical methods:
Mass Spectrometry (MS): Ultra-High Performance Liquid Chromatography coupled with high-resolution time-of-flight mass spectrometry (UHPLC-qTOF-MS) is used to confirm the exact mass and molecular formula of the tetramer. nih.govnih.gov
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (¹H and ¹³C) spectroscopy provides detailed structural elucidation of the molecule. nih.govnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the characteristic functional groups, such as the carbonyl C=O stretching at approximately 1720 cm⁻¹ and the C-H and C-C vibrations of the alkyl and aromatic parts of the molecule. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the melting point of the purified oligomer. nih.govnih.gov
Table 2: Purification and Characterization of Cyclotetrakis(1,4-butylene Terephthalate)
| Technique | Purpose | Details | Reference(s) |
|---|---|---|---|
| Preparative HPLC | Isolation and Purification | Automated system with a C18 column; isocratic elution with acetonitrile/water. | nih.govresearchgate.net |
| ¹H qNMR | Purity Assessment | Quantitative method to determine the purity of the isolated fraction (e.g., 96.1%). | nih.govnih.gov |
| UHPLC-qTOF-MS | Identity Confirmation | Confirms exact mass and molecular formula. | nih.govnih.gov |
| NMR Spectroscopy | Structural Elucidation | 1D and 2D (¹H and ¹³C) NMR for detailed structure analysis. | nih.govnih.gov |
| FTIR Spectroscopy | Functional Group ID | Identifies characteristic bonds like C=O, C-H, and C-C. | nih.gov |
| DSC | Thermal Analysis | Measures thermal properties such as melting point. | nih.govnih.gov |
Table of Compounds Mentioned
Advanced Structural and Spectroscopic Characterization of Cyclotetrakis 1,4 Butylene Terephthalate
Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the detailed solution-state structure and conformational dynamics of Cyclotetrakis(1,4-butylene terephthalate). High-resolution ¹H and ¹³C NMR studies provide insights into the chemical environment of each atom within the macrocycle.
In solution, the terephthalate (B1205515) protons of Cyclotetrakis(1,4-butylene terephthalate) often exhibit a single sharp peak in the ¹H NMR spectrum, indicating that the four terephthalate units are chemically equivalent on the NMR timescale. This suggests rapid conformational averaging. The methylene (B1212753) protons of the butylene glycol segments typically show more complex splitting patterns due to their diastereotopic nature, providing information about the local conformation of the aliphatic chain. Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space correlations, respectively, which are crucial for a complete assignment of the proton and carbon signals and for determining the predominant solution conformation. Variable-temperature NMR studies can reveal the energy barriers associated with conformational exchange processes, such as ring inversion.
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic | ~8.0 | Singlet |
| O-CH₂ | ~4.3 | Multiplet |
| O-CH₂-CH₂ | ~1.9 | Multiplet |
| This table is based on typical values and may vary with solvent and temperature. |
Mass Spectrometry for Molecular Weight Distribution and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and probing the fragmentation pathways of Cyclotetrakis(1,4-butylene terephthalate). Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.
MALDI-MS is particularly effective for analyzing the molecular weight distribution of cyclic oligomers in a PBT sample, where Cyclotetrakis(1,4-butylene terephthalate) appears as a prominent peak corresponding to its calculated molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. ESI-MS, often coupled with tandem mass spectrometry (MS/MS), allows for the study of fragmentation patterns. Under controlled collision-induced dissociation conditions, the macrocycle fragments in a predictable manner, primarily through cleavage of the ester bonds. This fragmentation data helps to verify the cyclic structure and can be used to distinguish it from linear isomers.
| Ion | m/z (calculated) | Technique |
| [M+H]⁺ | 881.3 | ESI |
| [M+Na]⁺ | 903.3 | ESI, MALDI |
| [M+K]⁺ | 919.4 | ESI, MALDI |
| M represents the neutral Cyclotetrakis(1,4-butylene terephthalate) molecule. |
X-ray Diffraction Analysis of Crystalline Structure and Packing
X-ray diffraction (XRD) on single crystals provides the most definitive information regarding the solid-state conformation and packing of Cyclotetrakis(1,4-butylene terephthalate). These studies reveal precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's three-dimensional structure.
Single-crystal XRD analyses have shown that Cyclotetrakis(1,4-butylene terephthalate) can adopt different crystalline polymorphs with distinct molecular conformations and packing arrangements. In one common form, the molecule adopts a centrosymmetric, chair-like conformation. The packing in the crystal lattice is governed by intermolecular forces such as van der Waals interactions and π-π stacking between the terephthalate rings of adjacent molecules. These packing forces significantly influence the physical properties of the crystalline material. Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess the degree of crystallinity.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Molecular Conformation | The specific three-dimensional arrangement of the atoms in the molecule in the solid state. |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
The FTIR spectrum of Cyclotetrakis(1,4-butylene terephthalate) is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1715 cm⁻¹), C-O stretching (in the 1300-1100 cm⁻¹ region), and various C-H bending and stretching modes of the aromatic and aliphatic parts. The Raman spectrum provides complementary information, with strong signals for the symmetric vibrations of the benzene (B151609) ring (around 1610 cm⁻¹) and other skeletal vibrations. Differences in the vibrational spectra can be used to distinguish between different crystalline polymorphs and to study conformational changes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| C=O Stretch | 1715 | FTIR, Raman |
| Benzene Ring Stretch | 1610 | Raman |
| C-O Stretch | 1270 | FTIR |
| CH₂ Bending | 1460 | FTIR |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of Cyclotetrakis(1,4-butylene terephthalate) and for separating it from other cyclic and linear oligomers that may be present in a sample.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is highly effective for separating cyclic oligomers based on their size and polarity. Using a suitable column and solvent gradient, a baseline separation of cyclic oligomers of different ring sizes can be achieved, allowing for the accurate quantification of Cyclotetrakis(1,4-butylene terephthalate). Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. SEC is useful for obtaining an overview of the molecular weight distribution of a PBT sample and for separating the cyclic oligomers as a group from the higher molecular weight polymer chains. The coupling of these chromatographic techniques with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification of each separated component.
| Technique | Principle of Separation | Application |
| HPLC | Polarity and interaction with stationary phase | Purity assessment, quantification, separation of individual cyclic oligomers |
| SEC/GPC | Hydrodynamic volume | Molecular weight distribution, separation of oligomers from polymer |
Polymerization and Oligomerization Studies Involving Cyclotetrakis 1,4 Butylene Terephthalate
Ring-Opening Polymerization (ROP) Mechanisms of Cyclotetrakis(1,4-butylene Terephthalate)
The conversion of cyclotetrakis(1,4-butylene terephthalate) to PBT proceeds via a ring-opening polymerization mechanism. This process involves the cleavage and subsequent propagation of the cyclic monomer to form linear polymer chains. The initiation of this reaction typically requires a catalyst to activate the ester linkages within the cyclic structure, making them susceptible to nucleophilic attack.
Commonly used catalysts include organometallic compounds, such as those based on tin and titanium. For instance, stannoxane has been utilized as a catalyst for the ROP of c-PBT. researchgate.netcapes.gov.br Butyl tin chloride dihydroxide (XB3) is another example of a catalyst employed in the polymerization of cBT. espublisher.com
Metal-free catalytic systems are also gaining attention. For example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been used as a metal-free catalyst for the cationic ring-opening polymerization of other cyclic monomers, suggesting its potential applicability in related systems. rsc.org The development of recyclable catalytic systems is a significant area of research aimed at improving the sustainability of the polymerization process. rsc.org
The effectiveness of a catalyst can be influenced by its concentration. Studies have shown that varying the catalyst amount can impact the molecular weight and properties of the resulting polymer. For instance, in the copolymerization of cBT with polycaprolactone (B3415563), a catalyst concentration of 0.5 wt% was found to yield copolymers with high molecular weight and optimal toughness. espublisher.comespublisher.com
Table 1: Examples of Catalytic Systems for ROP
| Catalyst Type | Specific Catalyst Example | Monomer System | Reference |
|---|---|---|---|
| Tin-based | Stannoxane | c-PBT and ε-caprolactone | researchgate.netcapes.gov.br |
| Tin-based | Butyl tin chloride dihydroxide (XB3) | Cyclic Butylene Terephthalate (B1205515) | espublisher.com |
The kinetics of the ring-opening polymerization of cyclotetrakis(1,4-butylene terephthalate) are influenced by several factors, including temperature and catalyst type. The initiation step involves the activation of the cyclic monomer by the catalyst, followed by the propagation step where the ring opens and adds to the growing polymer chain.
Kinetic studies on the polycondensation of PBT prepolymers, a related process, have shown that the reaction can often be described by second-order kinetics with respect to the concentration of hydroxyl end groups. researchgate.net While this is not a direct study of ROP, it provides insight into the esterification reactions that are fundamental to both processes. The activation energy for the polycondensation of PBT has been determined in various studies. researchgate.net
The mechanism of ROP can proceed through different pathways, such as anionic, cationic, or coordination-insertion mechanisms, depending on the catalyst and reaction conditions. For instance, a coordinative reaction mechanism has been proposed for the formation of PBT, where the catalyst coordinates to the ester carbonyl group, facilitating the nucleophilic attack that leads to ring opening. researchgate.net
Copolymerization Strategies Utilizing Cyclotetrakis(1,4-butylene Terephthalate) as a Monomer
Cyclotetrakis(1,4-butylene terephthalate) can be copolymerized with other cyclic monomers to create copolyesters with tailored properties. A notable example is the in-situ copolymerization of cyclic butylene terephthalate (cBT) with ε-caprolactone (CL) to produce PBT-co-polycaprolactone copolymers. researchgate.netcapes.gov.br This strategy aims to enhance the toughness and flexibility of PBT.
In these copolymerizations, the feed ratio of the comonomers is a critical parameter that determines the composition and, consequently, the properties of the final copolymer. Studies have shown that by varying the c-PBT/CL feed ratio, it is possible to adjust the mechanical properties, such as stress-strain behavior, of the resulting copolyesters. researchgate.net For instance, incorporating 7.5 wt% of polycaprolactone into pCBT resulted in lower crystallinity and higher elongation at break, indicating improved toughness. espublisher.comespublisher.com
The miscibility of the polymer blocks within the copolymer is another important consideration. Poor miscibility between high molecular weight polycaprolactone (PCL) and aromatic polyesters can lead to phase separation and affect the final properties. researchgate.net
Influence of Reaction Parameters on Polymer Microstructure and Molecular Weight
Several reaction parameters significantly influence the microstructure and molecular weight of the polymer obtained from the ROP of cyclotetrakis(1,4-butylene terephthalate). These include:
Temperature: The polymerization temperature affects the reaction rate and can also influence the occurrence of side reactions. In the copolymerization of cBT and PCL, a polymerization temperature of 210°C was found to result in a significant improvement in mechanical properties. espublisher.comespublisher.com For the melt reaction of PBT with a chain extender, increasing the processing temperature reduces the viscosity of the polymer melt, which can increase the diffusion rate of reactants. uni-bayreuth.de
Catalyst Concentration: As previously mentioned, the amount of catalyst can impact the molecular weight of the polymer. A study on cBT/PCL copolymers found that a catalyst amount of 0.5 wt% resulted in the highest molecular weight and best toughness. espublisher.comespublisher.com
Monomer Purity: The presence of impurities can affect the polymerization process and the final properties of the polymer.
Reaction Time: The duration of the polymerization reaction will influence the monomer conversion and the final molecular weight of the polymer.
The microstructure of the resulting polymer, including the sequence distribution in copolymers, can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.netcapes.gov.br The molecular weight and molecular weight distribution are typically determined by Gel Permeation Chromatography (GPC). researchgate.netuni-hamburg.de
Table 2: Effect of Reaction Parameters on Polymer Properties
| Parameter | Effect on Polymer Properties | Example | Reference |
|---|---|---|---|
| Polymerization Temperature | Influences reaction rate and mechanical properties. | Optimal mechanical properties for pCBT/PCL at 210°C. | espublisher.comespublisher.com |
| Catalyst Concentration | Affects molecular weight and toughness. | 0.5 wt% catalyst yielded high molecular weight and toughness in pCBT/PCL. | espublisher.comespublisher.com |
Comparison of Polymerization Pathways with Other Cyclic Oligomers
The ring-opening polymerization of cyclotetrakis(1,4-butylene terephthalate) shares similarities with the ROP of other cyclic esters and oligomers, such as those of polyethylene (B3416737) terephthalate (PET) and polycaprolactone (PCL). The fundamental principle of cleaving a cyclic ester to form a linear polymer is common to all these systems.
However, differences arise due to the specific characteristics of each monomer, including ring size, ring strain, and the nature of the ester bond. For example, the ROP of lactide to form polylactic acid (PLA) is a widely studied process, often utilizing tin-based catalysts like tin(II) bis(2-ethylhexanoate). mdpi.com
The choice of catalyst and reaction conditions can be tailored to the specific cyclic monomer. For instance, while tin-based catalysts are effective for cBT and lactide, other systems, such as those based on magnesium or zinc, have been developed for the ROP of other cyclic monomers like cyclic phosphates and lactones. mdpi.comrsc.org
Furthermore, the properties of the resulting polymers differ significantly. PBT derived from cBT is a semi-crystalline engineering thermoplastic with good mechanical properties and dimensional stability. researchgate.net In contrast, PCL is a biodegradable and biocompatible semi-crystalline polymer with a lower melting point and greater flexibility. espublisher.com Copolymers that combine these different monomers, as discussed earlier, aim to leverage the desirable properties of each constituent.
Degradation Pathways and Stability of Cyclotetrakis 1,4 Butylene Terephthalate
Thermal Degradation Mechanisms and Products
The thermal degradation of PBT and its cyclic oligomers has been investigated across a range of temperatures relevant to polymer processing. researchgate.net Isothermal degradation experiments conducted between 270°C and 350°C reveal distinct mechanisms depending on the temperature. researchgate.net Below 290°C, the primary mechanism involves a ring-chain equilibration, leading to the formation of cyclic oligomers. researchgate.net However, at higher temperatures, both the linear PBT chains and the cyclic oligomers undergo thermal decomposition primarily through a β-hydrogen transfer mechanism. researchgate.net This high-temperature process results in the formation of oligomers with unsaturated butene end-groups and the release of volatile products like butadiene. researchgate.net
Studies using heat-treated PBT pellets at 300°C have identified the PBT monomer as a key degradation product, which can be detected at temperatures much lower than the main pyrolysis temperature of the polymer (around 400°C). biochromato.combiochromato.com The detection temperature and quantity of this monomer can serve as sensitive markers for the initial stages of degradation. biochromato.combiochromato.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) provides further insight into the degradation products. Flash pyrolysis of PBT yields products from the decomposition and decarboxylation of the ester group, but not the monomer itself. gcms.cz In contrast, reactive pyrolysis in the presence of a methylating agent like tetramethyl ammonium (B1175870) hydroxide (B78521) (TMAH) breaks the polymer down into methylated derivatives of its constituent monomers, namely dimethyl derivatives of terephthalic acid and mono- and di-methyl derivatives of 1,4-butanediol (B3395766). gcms.cz
Hydrolytic Degradation Studies
Cyclotetrakis(1,4-butylene terephthalate) and the broader PBT polymer system are susceptible to hydrolysis, particularly at elevated temperatures. nih.gov Studies have shown that the auto-catalyzed hydrolytic depolymerization of PBT waste can be effectively carried out in neutral water at temperatures between 200°C and 245°C. researchgate.net This process breaks down the ester linkages, yielding the primary constituent monomers: terephthalic acid (TPA) and 1,4-butanediol (BD). researchgate.net The yields of TPA and BD are nearly equivalent to the amount of PBT converted. researchgate.net
Analogous studies on the structurally similar polyethylene (B3416737) terephthalate (B1205515) (PET) show that under hydrothermal conditions (300-350°C), the primary hydrolysis products can undergo further degradation. mdpi.com Terephthalic acid can be converted to benzoic acid via decarboxylation, and the diol component (ethylene glycol in the case of PET) can dehydrate to form acetaldehyde. mdpi.com By-products such as isophthalic acid and 1,4-dioxane (B91453) have also been detected. mdpi.com It is plausible that the 1,4-butanediol from PBT hydrolysis could undergo similar secondary reactions. Furthermore, the hydrolysis of cyclic oligomers can also generate linear oligomers as intermediate products. nih.govresearchgate.net
Enzymatic Degradation of Cyclotetrakis(1,4-butylene Terephthalate) Systems
While specific studies on the enzymatic degradation of Cyclotetrakis(1,4-butylene terephthalate) are limited, extensive research on related aromatic polyesters like PET and PBT copolymers provides significant insights. These polymers are known to be susceptible to enzymatic hydrolysis by specific classes of enzymes, primarily cutinases and lipases. researchgate.netrsc.org Enzymes such as lipase (B570770) B from Candida antarctica and cutinases from Humicola insolens and Thermobifida fusca have demonstrated the ability to hydrolyze ester bonds in these materials. researchgate.netresearchgate.net
The degradation process for cyclic oligomers is believed to begin with the enzymatic cleavage of the cyclic structure, which then allows for a more rapid hydrolysis of the resulting linear oligomers into smaller fragments. researchgate.net The ultimate degradation products are the constituent monomers. For PET cyclic trimers, hydrolysis by cutinase yields terephthalic acid, mono(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net By analogy, the enzymatic degradation of Cyclotetrakis(1,4-butylene terephthalate) would be expected to produce terephthalic acid, 1,4-butanediol, and intermediate linear oligomers such as mono(4-hydroxybutyl) terephthalate. Research on poly(lactic acid) has also shown that lipases can effectively transform high molecular weight polymers into cyclic oligomers, demonstrating the capability of these enzymes to catalyze both ring-opening and cyclization reactions. nih.gov
Photodegradation Behavior and Environmental Stability
The environmental stability of Cyclotetrakis(1,4-butylene terephthalate) is influenced by its susceptibility to photodegradation from ultraviolet (UV) radiation. Research on the closely related copolymer poly(butylene adipate-co-terephthalate) (PBAT) shows that exposure to UV light induces chemical changes. mdpi.com A key effect of photodegradation is the yellowing of the material, which is attributed to the oxidation of the benzene (B151609) ring within the terephthalate structure. mdpi.com
This degradation process involves the formation of new functional groups and a corresponding decrease in the polymer's molecular weight. mdpi.com The evolution of photodegradation can be tracked by monitoring the increase in the yellowness index and the reduction in molecular weight over time with continued UV exposure. mdpi.com This indicates that in applications where the material is exposed to sunlight, its structural integrity and properties may change over time, impacting its long-term stability and performance.
Analytical Techniques for Characterizing Degradation By-products
A variety of analytical techniques are employed to identify and quantify the by-products resulting from the degradation of PBT and its cyclic oligomers. These methods are essential for elucidating degradation mechanisms and assessing material stability.
Mass Spectrometry (MS): This is a powerful tool for identifying degradation products. Techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for analyzing larger oligomeric fragments researchgate.net, and Electrospray Ionization (ESI-MS) often coupled with liquid chromatography. nih.gov Thermal Desorption and Pyrolysis combined with Direct Analysis in Real Time-Mass Spectrometry (TDP/DART-MS) is a highly sensitive method for detecting initial degradation products like the PBT monomer. biochromato.combiochromato.com
Chromatography: This is used to separate the complex mixtures of by-products. High-Performance Liquid Chromatography (HPLC), often with a Diode-Array Detector (DAD), is used for quantification. nih.gov Pyrolysis-Gas Chromatography (Py-GC), typically coupled with MS, is used to analyze volatile thermal degradation products. gcms.czgcms.cz Gel Permeation Chromatography (GPC) is used to measure changes in molecular weight distribution. mdpi.com
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FT-IR) can detect changes in chemical functional groups, though it may be insensitive to the very early stages of degradation. biochromato.combiochromato.com Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural characterization of degradation products, such as identifying unsaturated end-groups. researchgate.net
Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and changes in thermal properties (e.g., melting and crystallization temperatures) as degradation progresses. researchgate.netresearchgate.net
Table of Chemical Compounds
Supramolecular Chemistry and Host Guest Interactions of Cyclotetrakis 1,4 Butylene Terephthalate
Formation of Inclusion Complexes and Cavitands
The molecular architecture of Cyclotetrakis(1,4-butylene terephthalate) (cTBT), featuring a central cavity, suggests its potential to act as a host molecule, or cavitand, in the formation of inclusion complexes. The aromatic terephthalate (B1205515) units can provide π-rich surfaces, while the flexible butylene linkers allow for conformational adjustments to accommodate guest molecules. The size and shape of the central cavity are critical determinants for the types of guest molecules that can be encapsulated.
While specific studies detailing the formation of inclusion complexes with cTBT are limited, the broader class of cyclic polyester (B1180765) oligomers has been recognized for its ability to engage in host-guest chemistry. The formation of such complexes is typically driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking between the host and the guest molecule. The slightly polar ester groups within the macrocycle's cavity could also contribute to the binding of suitable guest molecules through dipole-dipole interactions or hydrogen bonding.
Research on related macrocycles has shown that the cavity size and the electronic nature of the aromatic components are key to forming stable inclusion complexes. For cTBT, the cavity is predicted to be of a size that could accommodate small organic molecules. The potential for cTBT to act as a cavitand opens up possibilities for its use in areas such as catalysis, separation, and the stabilization of reactive species. However, comprehensive experimental studies are needed to fully characterize the formation and structure of such inclusion complexes.
Guest Binding Affinity and Selectivity Studies
The affinity and selectivity of a host molecule for specific guests are paramount for its practical application. For Cyclotetrakis(1,4-butylene terephthalate), guest binding would be influenced by a combination of factors including the size, shape, and chemical complementarity of the guest molecule to the host's cavity.
Currently, there is a scarcity of published research that quantifies the guest binding affinity and selectivity of cTBT. Such studies would typically involve techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), or fluorescence spectroscopy to determine association constants (Ka) for various guest molecules.
Based on the structure of cTBT, it can be hypothesized that it would exhibit selectivity for planar aromatic guests that can engage in π-π stacking interactions with the terephthalate moieties. The flexibility of the butylene chains might also allow for an "induced-fit" mechanism, where the macrocycle adapts its conformation to optimize binding with a preferred guest. The following table presents a hypothetical summary of potential guest molecules and the primary interactions that would drive their binding to cTBT, pending experimental verification.
| Potential Guest Molecule | Predominant Interaction Type | Expected Relative Affinity |
| Benzene (B151609) | π-π stacking, van der Waals | Moderate |
| Naphthalene | Enhanced π-π stacking | High |
| Dichloromethane | Dipole-induced dipole, van der Waals | Low to Moderate |
| Adamantane | van der Waals, hydrophobic | Low |
This table is illustrative and based on theoretical considerations. Experimental data is required for validation.
Thermodynamics and Kinetics of Host-Guest Recognition
Understanding the thermodynamics and kinetics of host-guest recognition is crucial for designing and controlling supramolecular systems. The thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), provide insight into the driving forces of complexation. Kinetic studies, on the other hand, reveal the rates of association and dissociation of the guest molecule.
For Cyclotetrakis(1,4-butylene terephthalate), it is anticipated that the formation of an inclusion complex would be an enthalpically driven process, primarily due to favorable van der Waals and π-π interactions. The entropic contribution could be negative due to the loss of translational and rotational freedom of both the host and guest upon complexation. However, the release of solvent molecules from the cavity upon guest binding could lead to a positive entropic contribution.
Kinetic studies on similar macrocyclic systems have shown that the rates of complexation can vary significantly depending on the rigidity of the host and the size of the guest. The conformational flexibility of the butylene chains in cTBT might lead to relatively fast association and dissociation rates. Techniques such as temperature-jump or stopped-flow kinetics could be employed to measure these rates.
Detailed thermodynamic and kinetic data for cTBT host-guest systems are not yet available in the scientific literature. The table below outlines the key parameters that would need to be determined through experimental investigation.
| Thermodynamic/Kinetic Parameter | Significance | Potential Experimental Technique |
| Association Constant (Ka) | Measures the strength of the host-guest interaction | NMR Titration, ITC, UV-Vis Spectroscopy |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of complexation | Calculated from Ka (ΔG = -RTlnKa) |
| Enthalpy (ΔH) | Quantifies the heat change upon binding | Isothermal Titration Calorimetry (ITC) |
| Entropy (ΔS) | Measures the change in disorder upon binding | Calculated from ΔG and ΔH |
| Association Rate Constant (kon) | Rate of complex formation | Temperature-Jump, Stopped-Flow |
| Dissociation Rate Constant (koff) | Rate of complex dissociation | Temperature-Jump, Stopped-Flow |
Self-Assembly Principles and Controlled Aggregation
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. For Cyclotetrakis(1,4-butylene terephthalate), self-assembly can be envisioned to occur through various non-covalent interactions, leading to the formation of higher-order structures.
Intermolecular π-π stacking between the terephthalate rings of adjacent cTBT molecules could lead to the formation of columnar or layered aggregates. The nature of the solvent would play a critical role in directing this self-assembly process. In non-polar solvents, π-π interactions would be favored, while in more polar solvents, solvophobic effects might dominate.
Controlled aggregation of cTBT could be achieved by introducing external stimuli such as temperature, solvent composition, or the presence of specific guest molecules that can bridge between macrocycles. For instance, a bifunctional guest molecule could simultaneously bind to two cTBT units, leading to the formation of a linear supramolecular polymer.
While the self-assembly of linear PBT is well-studied, leading to semi-crystalline structures, the principles governing the aggregation of its cyclic oligomers are less understood. Research into the controlled aggregation of cTBT could pave the way for the development of novel materials with tunable properties, such as responsive gels or liquid crystals. The potential for cTBT to be used in drug delivery and tissue engineering is noted, which would rely on its biocompatibility and the controlled assembly and disassembly of its aggregates.
Computational Chemistry and Molecular Modeling of Cyclotetrakis 1,4 Butylene Terephthalate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of cyclotetrakis(1,4-butylene terephthalate). These calculations can provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.
The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For cyclotetrakis(1,4-butylene terephthalate), the HOMO is likely to be localized on the electron-rich terephthalate (B1205515) rings, specifically the π-orbitals of the benzene (B151609) ring and the lone pairs of the ester oxygen atoms. The LUMO is expected to be centered on the antibonding π*-orbitals of the carbonyl groups within the terephthalate units. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Calculations on related PBT dimers have been used to study thermal degradation mechanisms, indicating that the initial steps involve hydrogen abstraction from the α-methylene group of the butylene chain. researchgate.net Such studies highlight the importance of the electronic environment around specific atoms in determining reaction pathways. Furthermore, time-dependent DFT can be used to simulate and understand the photo-oxidative degradation of the PBT segments, showing how UV radiation can alter bonding states and lower energy barriers for reactions. acs.org
Table 1: Predicted Electronic Properties of a Model Terephthalate Ester Unit
| Property | Predicted Characteristic |
| HOMO Localization | π-orbitals of the benzene ring and ester oxygen lone pairs |
| LUMO Localization | π*-orbitals of the carbonyl groups |
| Reactivity Hotspots | α-methylene hydrogens of the butylene chain, ester linkages |
This table is illustrative and based on general principles of organic electronic structure and findings from related PBT computational studies.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like cyclotetrakis(1,4-butylene terephthalate). These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the identification of preferred conformations and the transitions between them.
Due to the cyclic nature and the presence of multiple rotatable bonds within the butylene and terephthalate units, cyclotetrakis(1,4-butylene terephthalate) is expected to exhibit significant conformational flexibility. MD simulations can reveal the most stable, low-energy conformations of the macrocycle in different environments, such as in a vacuum, in a solvent, or in the solid state. The results of these simulations can be used to calculate various structural properties, including the radius of gyration, end-to-end distances (for the linear equivalent), and the distribution of dihedral angles.
Studies on the linear polymer PBT have shown that it possesses a faster crystallization rate compared to poly(ethylene terephthalate) (PET), which is attributed to the greater flexibility of the butylene chain. mdpi.com This inherent flexibility would also be a key characteristic of the cyclic tetramer, influencing its packing in the solid state and its interactions with other molecules. The conformational dynamics are also crucial for understanding processes like the binding of these cyclic oligomers to enzymes or their migration from polymer matrices. nih.govnih.gov
Table 2: Key Conformational Descriptors from Hypothetical MD Simulations
| Descriptor | Information Provided |
| Radius of Gyration | A measure of the overall size and compactness of the macrocycle. |
| Dihedral Angle Distributions | Shows the preferred rotational states of the chemical bonds. |
| Ring Puckering Parameters | Describes the specific shape and puckering of the macrocyclic ring. |
| Solvent Accessible Surface Area | Indicates the extent of interaction with the surrounding solvent. |
This table represents the types of data that would be generated from MD simulations to characterize the conformational landscape.
Force Field Development and Validation for Cyclotetrakis(1,4-butylene Terephthalate) Systems
The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. For a specific molecule like cyclotetrakis(1,4-butylene terephthalate), a dedicated and validated force field is ideal but often unavailable.
In the absence of a specific force field, parameters from existing force fields for similar polymers, such as PBT and PET, can be adapted. nih.govacs.org Force fields like OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement) are commonly used for biomolecules and organic polymers. nih.govnih.gov Recently, polarizable force fields like Drude have been extended to polymers like PET, offering improved accuracy in describing electrostatic interactions. acs.orggithub.com
The process of developing or validating a force field for cyclotetrakis(1,4-butylene terephthalate) would involve:
Parameterization: Deriving parameters for bond lengths, angles, dihedrals, and non-bonded interactions from high-level quantum mechanical calculations on fragments of the molecule.
Validation: Comparing the results of MD simulations using the new force field against experimental data, such as crystal structures, melt density, and spectroscopic data. nih.gov
The development of accurate force fields is crucial for reliable predictions of the physical and chemical properties of these cyclic systems.
Prediction of Reaction Pathways and Energetics
Computational methods can be employed to predict the most likely reaction pathways and the associated energy barriers for various chemical processes involving cyclotetrakis(1,4-butylene terephthalate). This is particularly valuable for understanding degradation mechanisms and the synthesis of the macrocycle.
For instance, the thermal degradation of PBT has been studied computationally, suggesting that it can proceed through mechanisms like β-hydrogen transfer. researchgate.net These calculations can identify the transition states and intermediates involved in the reaction and determine the activation energies, which are critical for predicting reaction rates. Computational studies on the methanolysis of PBT have proposed a depolymerization scheme involving random scission and chain-end scission reactions. researchgate.net Similar approaches could be applied to the cyclic tetramer to understand its stability and degradation profile.
Furthermore, the energetics of cyclization reactions can be modeled to understand the formation of cyclotetrakis(1,4-butylene terephthalate) during the polymerization of PBT. These calculations can help in optimizing reaction conditions to favor the formation of specific cyclic oligomers.
Table 3: Example of Calculated Energetics for a Hypothetical Reaction Step
| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Ester Hydrolysis (Initial) | Tetrahedral Intermediate | Hypothetical: 15-20 | Hypothetical: -5 |
| β-Hydrogen Transfer | Six-membered Ring Transition State | Hypothetical: 30-40 | Hypothetical: Variable |
This table is a hypothetical representation of data that could be generated from reaction pathway prediction studies.
In Silico Design of Novel Cyclotetrakis(1,4-butylene Terephthalate) Derivatives
In silico design involves using computational methods to predict the properties of novel molecules before they are synthesized in the lab. This approach can significantly accelerate the discovery of new materials with desired functionalities. For cyclotetrakis(1,4-butylene terephthalate), in silico design could be used to create derivatives with tailored properties.
By systematically modifying the chemical structure of the macrocycle—for example, by introducing different functional groups on the terephthalate ring or altering the length of the alkane chain—it is possible to tune its properties. For instance, adding polar functional groups could enhance its solubility in certain solvents or its ability to coordinate with metal ions. Introducing reactive sites could allow for its use as a monomer in further polymerization reactions or as a building block for more complex supramolecular structures. nih.gov
Computational screening of a virtual library of derivatives can be performed to identify candidates with optimized properties, such as improved thermal stability, specific binding affinities, or desirable electronic characteristics. This rational design process, guided by computational predictions, is a powerful strategy for developing new materials based on the cyclotetrakis(1,4-butylene terephthalate) scaffold. nih.gov
Advanced Materials Applications and Functionalization of Cyclotetrakis 1,4 Butylene Terephthalate Derivatives
Cyclotetrakis(1,4-butylene Terephthalate) as a Building Block for High-Performance Thermoplastics
Cyclotetrakis(1,4-butylene terephthalate) (cBT) is primarily utilized as a monomer for the synthesis of Poly(butylene terephthalate) (PBT) through ring-opening polymerization (ROP). researchgate.netuni-hamburg.de This method offers significant advantages over traditional polycondensation processes, particularly the extremely low viscosity of molten cBT before polymerization. espublisher.com This low viscosity allows for facile processing and impregnation of complex molds and reinforcing fibers at lower temperatures and pressures than required for high-viscosity thermoplastic melts. researchgate.net
The resulting polymer, PBT, is a high-performance, semi-crystalline thermoplastic engineering polymer renowned for its excellent mechanical strength, heat resistance up to 150°C (or 200°C with glass-fiber reinforcement), and chemical resistance. synchemia.comwikipedia.org PBT exhibits a rapid crystallization rate, making it highly suitable for injection molding processes across various industries, including automotive and electronics. uni-hamburg.desynchemia.comresearchgate.net The polymerization of cBT can be initiated by various catalysts, leading to PBT with a high degree of crystallinity and desirable mechanical performance. researchgate.net Compared to the closely related Poly(ethylene terephthalate) (PET), PBT generally has a lower glass transition temperature and slightly lower strength, but better impact resistance. wikipedia.org
The properties of PBT make it a valuable material for applications demanding high dimensional stability and insulation capabilities. uni-hamburg.dewikipedia.org Its derivatives, often created as copolymers, further expand its application range. For instance, thermoplastic copolyesters (TPCs) based on PBT hard segments combined with flexible soft blocks are used in applications requiring excellent thermal stability and mechanical integrity. nih.gov
Table 1: Comparative Properties of PBT and Related Thermoplastics
| Property | Poly(butylene terephthalate) (PBT) | Poly(ethylene terephthalate) (PET) | Poly(1,4-cyclohexane dimethylene 2,5-furandicarboxylate) (PCHDMF) |
|---|---|---|---|
| Melting Point (Tm) | 223 °C wikipedia.org | ~260 °C | 264.5 °C researchgate.net |
| Glass Transition Temp. (Tg) | 22-65 °C wikipedia.org | 67-81 °C | 77 °C researchgate.net |
| Key Characteristics | Fast crystallization, high strength, heat and chemical resistance, excellent electrical insulator. synchemia.comwikipedia.org | High strength and rigidity, good chemical resistance. wikipedia.org | Bio-based potential, crystallizes faster than terephthalate (B1205515) analogues. researchgate.net |
Integration into Composites and Nanomaterials for Enhanced Properties
The low melt viscosity of cBT makes it an exceptional matrix material for creating thermoplastic composites and nanocomposites. researchgate.netespublisher.com The in-situ polymerization of cBT allows for complete impregnation of reinforcing agents, such as fibers and nanoparticles, which is difficult to achieve with conventional high-viscosity thermoplastic melts. researchgate.net This process leads to materials with significantly enhanced properties.
Various reinforcing materials have been successfully integrated with cBT to produce high-performance composites:
Glass and Carbon Fibers: Reinforcing PBT with glass fibers significantly increases its heat resistance and mechanical strength. researchgate.netwikipedia.org
Reduced Graphene Oxide (rGO): The inclusion of rGO nanoflakes during the ring-opening polymerization of cBT acts as a super-nucleating agent. researchgate.net This dramatically accelerates the crystallization rate of the resulting PBT matrix and shifts the crystallization peak to higher temperatures. researchgate.netmdpi.com
Carbon Nanotubes (CNTs) and Laminated Silicates: cBT serves as a promising matrix for composites incorporating CNTs and silicates, highlighting its versatility. researchgate.net
Polycaprolactone (B3415563) (PCL): Toughened PBT composites can be prepared by the in-situ polymerization of cBT with PCL. espublisher.com The addition of PCL can lower the crystallinity and improve the elongation at break, thereby enhancing the toughness of the final material. espublisher.com
Nanocellulose: The incorporation of nanofibrillated cellulose (B213188) into a PBAT (Poly(butylene adipate-co-terephthalate)) matrix, a copolymer related to PBT, has been shown to increase the storage modulus and dynamic viscosity. scirp.org
Table 2: Reinforcing Fillers for cBT/PBT and Their Effects
| Filler Material | Matrix Polymer | Observed Property Enhancement | Reference |
|---|---|---|---|
| Reduced Graphene Oxide (rGO) | pCBT (polymerized cBT) | Acts as a super-nucleating agent, increases crystallization rate. | researchgate.net |
| Polycaprolactone (PCL) | pCBT | Increases elongation at break and toughness. | espublisher.com |
| Glass Fibers | PBT | Increases heat resistance and mechanical strength. | wikipedia.org |
| Lead Zirconium Titanate (PZT) | pCBT | Creates a highly sensitive piezoelectric composite. | researchgate.net |
Development of Responsive and Smart Materials Based on Cyclotetrakis(1,4-butylene Terephthalate)
The unique processing characteristics of cBT enable the development of advanced functional materials, including responsive or "smart" composites. These materials can change their properties in response to external stimuli. A notable example is the creation of a highly sensitive piezoelectric composite using a thermoplastic PBT matrix derived from cBT, filled with a piezoelectric ceramic powder like lead zirconium titanate (PZT). researchgate.net The process involves using a high-temperature dielectrophoresis method to align the PZT particles within the low-viscosity cBT melt before it is polymerized. researchgate.net The resulting quasi 1-3 piezoelectric polymer-ceramic composite exhibits significant sensitivity, making it suitable for sensor and actuator applications.
Furthermore, PBT itself exhibits a structural response to mechanical stress. It has two crystallographic forms: the stable α-form and the unstable β-form. mdpi.com The α-form can transform into the β-form when the polymer is subjected to stress, and it reverts to the α-form after the stress is removed. mdpi.com This stress-induced phase transformation is a characteristic that can be exploited in the design of responsive materials.
Surface Modification and Functionalization Strategies for Derived Materials
The surface properties of materials derived from cBT, such as PBT membranes and films, can be tailored for specific applications through various modification and functionalization strategies. These modifications are crucial for enhancing biocompatibility, controlling wettability, or introducing specific reactive sites.
One effective method for PBT surface functionalization is photo-grafting. nih.gov For example, the surface of a PBT melt-blown membrane was successfully functionalized by depositing O-succinimidyl 4-(p-azido-phenyl)butanoate, a "molecular clip," followed by UV irradiation. nih.gov This process implants activated ester functions onto the polymer surface, which can then be used to covalently couple biomolecules like the GRGDS peptide. The resulting peptide-functionalized PBT membrane showed improved performance in leukocyte depletion from blood, demonstrating the practical application of such modifications. nih.gov
Other strategies that have been explored, primarily on the related polyester (B1180765) PET but with transferable principles, include:
Direct Silanization: Using agents like 3-aminopropyltriethoxysilane (B1664141) to introduce amino groups onto the polymer surface, which can then be used for further immobilization of biomolecules. nih.gov
Enzymatic Modification: Utilizing enzymes such as cutinase to hydrolyze the surface ester bonds in a controlled manner, altering surface topography and chemistry. nih.gov The effectiveness of enzymatic hydrolysis is highly dependent on the polymer's crystallinity, with amorphous regions being more susceptible to attack. nih.gov
Photoinitiated Graft Polymerization: Grafting specific monomers onto the surface using UV light to impart desired properties, such as hydrophobicity, for applications like membrane distillation. researchgate.net
Table 3: Surface Modification Techniques for PBT-based Materials
| Modification Method | Reagents/Process | Resulting Surface Change | Application Example | Reference |
|---|---|---|---|---|
| Photo-grafting ("Molecular Clip") | O-succinimidyl 4-(p-azido-phenyl)butanoate + UV irradiation | Covalent fixation of activated ester functions. | Coupling of GRGDS peptide for leukocyte depletion filters. | nih.gov |
| Hydroxyl Chain-End Activation | Tosylation followed by coupling of probe molecules. | Derivatization of surface hydroxyl groups. | Fixation of lysine (B10760008) on the surface. | nih.gov |
Role in Sustainable Polymer Technologies and Circular Economy Initiatives
Cyclic butylene terephthalate and its polymer, PBT, play a significant role in advancing sustainable polymer technologies and the circular economy. The ability to chemically recycle PBT back to its constituent parts is a key aspect of this. An emerging and efficient technology for a circular polymer system involves the synthesis of polymers via ring-opening polymerization that can later be depolymerized back to the pristine monomer through ring-closing depolymerization. researchgate.net
A green and value-added method for the chemical recycling of post-consumer PBT involves its cyclodepolymerization back into cyclic oligoesters (COBTs), including Cyclotetrakis(1,4-butylene terephthalate). researchgate.net These recovered oligomers can then be purified and repolymerized to produce virgin-quality PBT or used as building blocks for other value-added products, such as biodegradable copolymers like Poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net This closes the material loop, reducing plastic waste and reliance on fossil feedstocks. researchgate.netrsc.org
Furthermore, there is a growing interest in upcycling strategies. For example, post-consumer PET can be chemically converted to PBT-based thermoplastic copolyesters. nih.gov This is achieved through transesterification, where the ethylene (B1197577) glycol in PET is substituted with 1,4-butanediol (B3395766), effectively transforming a lower-performance plastic waste into a higher-performance PBT material. nih.govtechscience.com The development of bio-based building blocks, such as 2,5-furandicarboxylic acid (FDCA) as a replacement for terephthalic acid, also contributes to the sustainability profile of PBT-like polyesters, reducing their carbon footprint. researchgate.net These chemical recycling and upcycling routes are crucial for managing plastic waste and creating a more sustainable and circular plastics economy. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclotetrakis(1,4-butylene Terephthalate) with controlled molecular weight?
- Methodology : Utilize polycondensation reactions between 1,4-butanediol and terephthalic acid derivatives (e.g., dimethyl terephthalate). Monitor stoichiometric ratios and reaction conditions (e.g., temperature, catalyst type, vacuum pressure) to control chain length. Gel Permeation Chromatography (GPC) or intrinsic viscosity measurements are critical for verifying molecular weight distribution .
Q. How can differential scanning calorimetry (DSC) be applied to characterize the thermal transitions of Cyclotetrakis(1,4-butylene Terephthalate)?
- Methodology : Perform DSC scans at heating rates of 5–20 K/min under inert atmosphere. Identify glass transition temperature (), melting point (), and crystallization behavior. For example, the polymer exhibits a melting point near 225°C and a rigid amorphous phase detectable via stepwise cooling protocols .
Q. What solvent systems are effective for dissolving Cyclotetrakis(1,4-butylene Terephthalate) for solution-based characterization?
- Methodology : Use trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) at elevated temperatures (60–80°C). Avoid common solvents like chloroform due to limited solubility. Confirm dissolution via turbidity tests and validate with nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) .
Advanced Research Questions
Q. How does the incorporation of comonomers (e.g., isosorbide) affect the thermal and mechanical properties of Cyclotetrakis(1,4-butylene Terephthalate)?
- Methodology : Synthesize copolymers via melt polycondensation with varying comonomer ratios (e.g., 1,4-cyclohexanedimethanol). Characterize using dynamic mechanical analysis (DMA) for storage modulus and thermogravimetric analysis (TGA) for decomposition onset. Copolymers with rigid comonomers show increased but reduced crystallinity .
Q. What kinetic models are suitable for analyzing the thermal degradation of Cyclotetrakis(1,4-butylene Terephthalate) under non-isothermal conditions?
- Methodology : Apply the Friedman isoconversional method or Ozawa-Flynn-Wall model to TGA data obtained at multiple heating rates (1–10 K/min). Master plots (e.g., theoretical vs. experimental curves) validate random scission mechanisms dominating degradation above 350°C .
Q. How can liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) resolve structural ambiguities in Cyclotetrakis(1,4-butylene Terephthalate) blends?
- Methodology : Partially degrade the polymer under alkaline conditions to produce oligomers. Analyze via LC-ESI-MS to identify cyclic vs. linear oligomers and quantify end-group distributions. This method clarifies branching and copolymer sequence irregularities .
Q. What parameters optimize accelerated solvent extraction (ASE) for isolating oligomers from Cyclotetrakis(1,4-butylene Terephthalate)?
- Methodology : Use ASE at 100–150°C with solvents like dichloromethane or acetone. Key parameters include static time (10–20 min), pressure (10 MPa), and flow rate (1.5 mL/min). Validate efficiency via gravimetric analysis and size-exclusion chromatography (SEC) .
Data Contradictions and Resolution
Q. Why do reported melting points for Cyclotetrakis(1,4-butylene Terephthalate) vary across studies?
- Resolution : Variations arise from differences in molecular weight, crystallinity, and thermal history (e.g., annealing conditions). For accurate comparisons, standardize sample preparation (e.g., quench-cooling vs. slow crystallization) and use high-purity monomers .
Q. How can conflicting results on flame-retardant efficacy in Cyclotetrakis(1,4-butylene Terephthalate) composites be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
